molecular formula C10H11N3O2 B1674991 Lobendazole CAS No. 6306-71-4

Lobendazole

Cat. No. B1674991
CAS RN: 6306-71-4
M. Wt: 205.21 g/mol
InChI Key: OKOVSTKGUBOSTB-UHFFFAOYSA-N
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Description

Lobendazole is a derivative of the benzimidazole class of antihelmintic drugs . It is used to treat certain infections caused by worms such as pork tapeworm and dog tapeworm .


Synthesis Analysis

The synthesis of benzimidazole derivatives, which includes Lobendazole, involves various key starting materials such as aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives . The process involves condensation, cyclization, and may use nanocatalysts .


Molecular Structure Analysis

Lobendazole has a molecular formula of C10H11N3O2 . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 Imidazole .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions, which could include Lobendazole, involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Lobendazole has an average mass of 205.213 Da and a monoisotopic mass of 205.085129 Da .

Scientific Research Applications

Scientific Research Applications in Related Fields

Although direct information on "Lobendazole" was not found, research on compounds with similar names or functions, such as "Triclabendazole," provides insights into the scientific research applications of anthelmintic agents. For instance:

  • Triclabendazole's Application in Treating Fascioliasis and Paragonimiasis : This compound, a benzimidazole derivative, has shown high efficacy and tolerability in treating diseases caused by liver flukes (Fasciola) and lung flukes (Paragonimus), which are significant public health concerns in some regions. It highlights the importance of these compounds in addressing parasitic infections and improving public health outcomes (Keiser et al., 2005).

  • Mechanisms of Anthelmintic Action and Resistance : Understanding the biochemical basis of action for compounds like Triclabendazole and the emerging challenge of drug resistance provides crucial insights into the development of new therapeutic agents and strategies to manage resistance in parasites (Köhler, 2001).

Safety And Hazards

Lobendazole, like other benzimidazole derivatives, may cause serious side effects. These include skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and potential damage to fertility . It is advised to use personal protective equipment when handling Lobendazole and to seek immediate medical attention if exposed or concerned .

Future Directions

The future directions of Lobendazole research could involve further exploration of its pharmacological activities, potential applications, and synthesis methods . Additionally, the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids could be a future direction .

properties

IUPAC Name

ethyl N-(1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOVSTKGUBOSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212390
Record name Lobendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobendazole

CAS RN

6306-71-4
Record name Lobendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobendazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134
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Record name Lobendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lobendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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